Thermodynamic Stability vs. N-(Hydroxymethyl)phthalimide
In a head-to-head thermochemical study, N-(2-hydroxyethyl)phthalimide (NHEP) exhibited a significantly higher enthalpy of fusion than N-(hydroxymethyl)phthalimide (NHMP), reflecting stronger intermolecular forces in the solid state attributable to intramolecular hydrogen bonding [1]. The enthalpy of sublimation for NHEP was also substantially elevated relative to NHMP [1].
| Evidence Dimension | Enthalpy of Fusion (Δ_fus H_m) |
|---|---|
| Target Compound Data | 27.9 ± 0.4 kJ·mol⁻¹ |
| Comparator Or Baseline | N-(Hydroxymethyl)phthalimide: 20.3 ± 0.3 kJ·mol⁻¹ |
| Quantified Difference | 7.6 kJ·mol⁻¹ higher (∼37% increase) |
| Conditions | Differential scanning calorimetry (DSC) at 298.15 K, crystalline phase |
Why This Matters
The higher enthalpy of fusion requires more energy input for melting, a critical consideration for melt-processing applications, thermal stability assessments during storage, and formulation development where phase-change energetics dictate processing parameters.
- [1] Salas-Loredo, R., et al. (2022). Experimental and computational thermochemical study of three hydroxy-substituted phthalimides. Journal of Chemical Thermodynamics, 173, 106839. View Source
